Cas no 850789-22-9 (tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate)

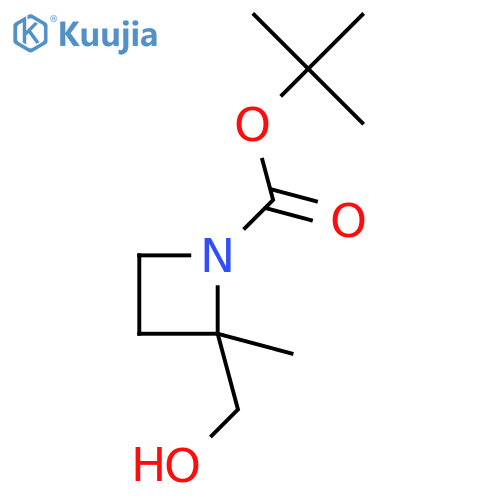

850789-22-9 structure

商品名:tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

CAS番号:850789-22-9

MF:C10H19NO3

メガワット:201.262763261795

MDL:MFCD20257490

CID:2093737

PubChem ID:71758129

tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

- 1-Boc-2-methylazetidine-2-methanol

- HDLNVUDUBFGJEM-UHFFFAOYSA-N

- AS-33924

- SY042342

- SB11173

- EN300-126118

- 2-Hydroxymethyl-2-methyl-azetidine-1-carboxylic acid tert-butyl ester

- SCHEMBL17818932

- 850789-22-9

- MFCD20257490

- tert-butyl2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

- AKOS025146828

- CS-0048460

- DB-419236

- 1-Boc-2-(hydroxymethyl)-2-methylazetidine

- AJB78922

- 826-224-6

-

- MDL: MFCD20257490

- インチ: InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h12H,5-7H2,1-4H3

- InChIKey: HDLNVUDUBFGJEM-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC1(C)CO

計算された属性

- せいみつぶんしりょう: 201.13649347g/mol

- どういたいしつりょう: 201.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 49.8Ų

tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126118-10.0g |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 95% | 10g |

$2037.0 | 2023-06-08 | |

| Enamine | EN300-126118-0.1g |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 95% | 0.1g |

$151.0 | 2023-06-08 | |

| Enamine | EN300-126118-5.0g |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 95% | 5g |

$1309.0 | 2023-06-08 | |

| abcr | AB453695-1g |

1-Boc-2-methylazetidine-2-methanol; . |

850789-22-9 | 1g |

€784.20 | 2023-09-03 | ||

| TRC | B704033-50mg |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 50mg |

$ 210.00 | 2022-06-06 | ||

| abcr | AB453695-250 mg |

1-Boc-2-methylazetidine-2-methanol |

850789-22-9 | 250MG |

€411.60 | 2022-03-01 | ||

| Alichem | A449040966-250mg |

tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 95% | 250mg |

$260.00 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05842-5G |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 97% | 5g |

¥ 8,639.00 | 2023-04-13 | |

| Enamine | EN300-126118-1.0g |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 95% | 1g |

$436.0 | 2023-06-08 | |

| Enamine | EN300-126118-0.25g |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

850789-22-9 | 95% | 0.25g |

$215.0 | 2023-06-08 |

tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

850789-22-9 (tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:850789-22-9)tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

清らかである:99%/99%

はかる:500mg/10g

価格 ($):372.0/1705.0